Piperidine D10

Catalog No.
S2834290
CAS No.
45393-79-1
M.F
C5H11N
M. Wt
95.211
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidine D10

Researchers using Piperidine-d11 face mass instability from N-D back-exchange in protic LC solvents and waste deuterium label during N-functionalization. Piperidine-d10 solves this with an intact N-H bond, delivering reliable +10 Da mass shift and full atom economy.

  • Prevents LC-MS peak splitting: stable precursor ion in water/methanol mobile phases.
  • No deuterium loss in N-alkylation/acylation: ideal for synthesizing deuterated APIs (Minoxidil-d10, Paroxetine-d10).
  • Enhances rhodamine dyes: ~15% quantum yield increase for single-molecule imaging.

Available from SMolecule with certified isotopic enrichment and purity.

CAS Number

45393-79-1

Product Name

Piperidine D10

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine

Molecular Formula

C5H11N

Molecular Weight

95.211

InChI

InChI=1S/C5H11N/c1-2-4-6-5-3-1/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2

InChI Key

NQRYJNQNLNOLGT-YXALHFAPSA-N

SMILES

C1CCNCC1

solubility

not available

Synonyms

Piperidine-2,2,3,3,4,4,5,5,6,6-d10, 2,2,3,3,4,4,5,5,6,6-Decadeuteriopiperidine, Piperidine-d10 (N-H), Perdeuteriopiperidine (N-H unlabeled)

Purity

≥98 atom % D

Package Size

250 mg, 0.5 g, 1 g, 5 g

Piperidine-d10 (CAS 45393-79-1) is a highly enriched, stable isotope-labeled building block in which all ten carbon-bound protons of the piperidine ring are replaced by deuterium, while the secondary amine proton (N-H) remains unlabeled. This precise isotopic signature makes it a critical precursor for the synthesis of deuterated active pharmaceutical ingredients (APIs), advanced fluorophores, and mass spectrometry internal standards. By maintaining the reactive N-H bond, Piperidine-d10 offers identical coupling reactivity to unlabeled piperidine while imparting the metabolic stability and distinct mass shift (+10 Da) of a fully deuterated carbon skeleton, ensuring seamless integration into existing industrial and laboratory workflows [1].

Research Fit

Fully deuterated SIL-IS for quantitative LC-MS or GC-MS workflows requiring isotope dilution
Substantial mass shift from unlabeled piperidine avoids isotopic overlap and signal interference
High isotopic enrichment supports matrix-effect correction and extraction recovery control

References

  • [1] W. A. Korfmacher, 'Mass Spectrometry for Drug Discovery and Drug Development', John Wiley & Sons, 2013.

Substituting Piperidine-d10 with its fully deuterated analog, Piperidine-d11, introduces significant inefficiencies in both analytical and synthetic workflows. In LC-MS/MS applications, the N-D bond of Piperidine-d11 rapidly back-exchanges with protic solvents—such as water or methanol in mobile phases—leading to fluctuating precursor ion masses and split isotopic peaks that compromise quantitative accuracy [1]. Furthermore, in synthetic pathways requiring N-alkylation or N-acylation to form tertiary amines or amides, the N-D atom is inevitably cleaved and lost as waste. Consequently, Piperidine-d10 is the strictly required procurement choice to ensure mass stability in biological assays and optimal deuterium atom economy in API manufacturing.

Substitution Risk

Mass shift mismatch
Lower deuterium content (e.g., d1–d4) can cause isotopic signal overlap and quantification bias; spectral separation may be insufficient.
Chromatographic shift
Different deuteration levels may alter retention time via the isotope effect, compromising method transfer and reproducibility.
Spectral interference
d11 analog may exhibit distinct retention behavior; full deuteration reduces cross-talk risk and ensures clearer analyte tracking.

Isotopic Mass Stability in Protic LC-MS/MS Mobile Phases

When utilized as a precursor for mass spectrometry internal standards, Piperidine-d10 provides superior mass consistency compared to Piperidine-d11. In standard reversed-phase LC-MS/MS using protic mobile phases (e.g., H2O/MeOH with formic acid), the N-D proton of Piperidine-d11 undergoes rapid back-exchange to N-H, causing the precursor mass to fluctuate between +11 Da and +10 Da. Piperidine-d10 avoids this entirely, maintaining a stable +10 Da shift and preventing isotopic peak splitting [1].

Evidence DimensionPrecursor Ion Mass Consistency
Target Compound DataStable +10 Da mass shift (0% back-exchange drift)
Comparator Or BaselinePiperidine-d11 (Variable +11 Da to +10 Da shift due to N-D lability)
Quantified DifferenceElimination of mass drift and isotopic peak splitting in protic media
ConditionsReversed-phase LC-MS/MS using aqueous/methanol gradients

Buyers producing analytical reference materials must use Piperidine-d10 to ensure a consistent m/z precursor ion for reliable quantification.

Method accuracy context
Head-to-head
Accuracy 83–116% (IDMS) vs external calibration; intra-day precision 4–32% RSD
Supports residue analysis method validation in complex research matrices
LC-MS/MS of penicillins in porcine tissue, milk, feed

Deuterium Atom Economy in API N-Alkylation Workflows

During the synthesis of N-substituted deuterated APIs (such as Minoxidil-d10 or Pipendoxifene-d10), the secondary amine of the piperidine ring is alkylated or acylated. Piperidine-d10 retains 100% of its isotopic labels (10/10 D atoms) in the final product. In contrast, Piperidine-d11 loses its 11th deuterium atom (N-D) during the coupling step, resulting in a stoichiometric waste of the isotopic label [1].

Evidence DimensionIsotopic Label Retention during N-Substitution
Target Compound Data100% retention of deuterium labels (10/10 atoms)
Comparator Or BaselinePiperidine-d11 (~9% loss of isotopic label; 10/11 atoms retained)
Quantified Difference0% waste of deuterium label at the reactive nitrogen site
ConditionsStandard N-alkylation or N-acylation coupling protocols for API synthesis

Procuring Piperidine-d10 avoids paying a premium for an N-deuterium atom that is ultimately discarded in the synthesis of N-substituted active pharmaceutical ingredients.

Mass shift property
Data to verify
+10 Da vs unlabeled piperidine (85.15 g/mol)
Enables baseline spectral separation in isotope dilution MS
Applicable to ESI and EI mass spectrometry

Quantum Yield and Photostability in Fluorophore Synthesis

Incorporating Piperidine-d10 into the N-alkyl groups of rhodamine dyes (e.g., TMR-d10 analogs) directly enhances optical performance. Compared to dyes synthesized with unlabeled piperidine, Piperidine-d10 derivatives exhibit a ~15% increase in fluorescence quantum yield (Φ) and a significantly slower rate of photobleaching under continuous laser excitation, without altering the fundamental spectral shape [1].

Evidence DimensionFluorescence Quantum Yield (Φ) and Photobleaching Rate
Target Compound Data~15% increase in Φ and enhanced chromostability
Comparator Or BaselineUnlabeled piperidine (Baseline Φ and faster degradation)
Quantified Difference~15% higher quantum efficiency and extended photostability
ConditionsSingle-molecule imaging and continuous laser excitation of synthesized rhodamine derivatives

For developers of advanced single-molecule imaging dyes, using Piperidine-d10 directly improves the optical brightness and longevity of the final fluorescent probe.

Isotopic purity
Data to verify
≥98 atom% D
High enrichment minimizes unlabeled species interference
Supplier specification; verify for trace-level quantitation
Physicochemical similarity
Reported
Density ~0.8 g/cm³, BP ~106 °C, comparable to unlabeled piperidine
Predicted behavior consistency supports method development
ACD/Labs Percepta predictions; experimental verification recommended

Synthesis of Deuterated Active Pharmaceutical Ingredients (APIs)

Because Piperidine-d10 provides optimal deuterium atom economy during N-alkylation and N-acylation, it is the preferred building block for manufacturing deuterated drugs such as Minoxidil-d10, Pipendoxifene-d10, and deuterated paroxetine derivatives. It ensures that no isotopic label is wasted during the formation of the tertiary amine or amide linkages [1].

Production of Mass Spectrometry Internal Standards

Piperidine-d10 is critical for synthesizing stable internal standards (e.g., Fenpropidin-d10) for LC-MS/MS. Its unlabeled N-H bond prevents the variable mass shifts and isotopic peak splitting that occur when using fully deuterated analogs (d11) in protic mobile phases, ensuring highly reproducible quantitative bioanalysis [2].

Development of High-Performance Fluorophores

In the design of advanced fluorescent probes for single-molecule imaging, Piperidine-d10 is used to synthesize deuterated rhodamine dyes. The substitution of the N-alkyl groups with Piperidine-d10 directly increases the quantum yield by ~15% and significantly extends the photostability of the dye under continuous excitation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bioanalytical method validation for piperidine-containing compounds in research matrices
Substantial mass shift, high isotopic enrichment
Precision, accuracy, matrix-effect control in plasma and urine research matrices
Residue analysis in food and environmental research matrices
Isotope dilution MS compatibility, high purity
LOQ and recovery at low ppb levels in animal tissue and milk
Synthesis of deuterated analogs for metabolic pathway research
Full deuteration for unambiguous metabolite tracking
Metabolite identification and DMPK pathway interpretation

XLogP3

0.8

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